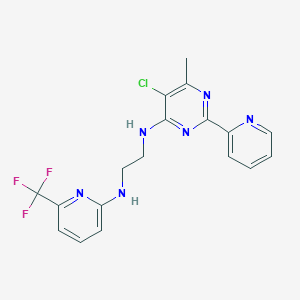

RDR03871

Description

Structure

3D Structure

Properties

CAS No. |

286008-51-3 |

|---|---|

Molecular Formula |

C18H16ClF3N6 |

Molecular Weight |

408.8 g/mol |

IUPAC Name |

N'-(5-chloro-6-methyl-2-pyridin-2-ylpyrimidin-4-yl)-N-[6-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine |

InChI |

InChI=1S/C18H16ClF3N6/c1-11-15(19)17(28-16(26-11)12-5-2-3-8-23-12)25-10-9-24-14-7-4-6-13(27-14)18(20,21)22/h2-8H,9-10H2,1H3,(H,24,27)(H,25,26,28) |

InChI Key |

BDLJLGRTYOMPEG-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NC(=N1)C2=CC=CC=N2)NCCNC3=CC=CC(=N3)C(F)(F)F)Cl |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=CC=N2)NCCNC3=CC=CC(=N3)C(F)(F)F)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RDR03871; RDR-03871; RDR 03871. |

Origin of Product |

United States |

Foundational & Exploratory

Immunogenicity of Inactivated Rattlesnake Venom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the immunogenicity of inactivated rattlesnake venom, focusing on methods of inactivation, adjuvant use, and the resulting immune response. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of antivenoms and vaccines.

Introduction to Rattlesnake Venom Immunogenicity

Rattlesnake venom is a complex mixture of proteins and enzymes, including snake venom metalloproteinases (SVMPs), serine proteases (SVSPs), phospholipases A2 (PLA2s), and myotoxins, which are responsible for the venom's toxic effects.[1][2][3] The immunogenicity of these components is a critical factor in the production of effective antivenoms. To safely induce an immune response, the venom must first be inactivated, or detoxified, to reduce its toxicity while preserving its key antigenic epitopes. This inactivated venom, known as a toxoid, can then be administered with adjuvants to elicit a robust and neutralizing antibody response.

Venom Inactivation Methodologies

The ideal inactivation method significantly reduces venom toxicity while maintaining the conformational integrity of its protein components to ensure that the antibodies generated can recognize and neutralize the native toxins. Several methods have been developed for this purpose.

Chemical Inactivation

2.1.1 Formaldehyde Treatment

Formaldehyde is a classic agent used for inactivating toxins. It forms methylene bridges, cross-linking proteins and leading to a loss of toxicity.[4] However, this process can be difficult to control and may alter antigenic conformations, potentially reducing the efficacy of the resulting antibodies.[4]

Experimental Protocol: Formaldehyde Inactivation [4]

-

Reconstitute lyophilized rattlesnake venom in a phosphate buffer (e.g., 100 mg of venom in 5 ml of buffer to achieve a concentration of 20 mg/ml).

-

Add formalin to the venom solution to a final concentration of 0.3-1.0% (v/v).

-

Mix the solution thoroughly and seal the container.

-

Incubate at room temperature for 3 to 10 days to allow for complete inactivation.

-

The resulting toxoid can be used as an immunizing antigen.

2.1.2 Alkylation

Alkylation targets specific amino acid residues in venom proteins, leading to inactivation. This method can be more controlled than formaldehyde treatment, potentially better-preserving critical antigen epitopes.[4]

Experimental Protocol: Alkylation with Iodoacetamide [4]

-

Prepare a venom solution in a buffer (e.g., phosphate-buffered saline, Tris, or HEPES) at a concentration of 0.01 to 100 mg/ml, with a pH between 7.8 and 8.2.

-

Prepare an iodoacetamide solution.

-

Mix the venom solution with the iodoacetamide solution. A general ratio is 1 ml of venom solution to 2-4 ml of iodoacetamide solution.

-

Ensure thorough mixing and incubate the mixture in the dark at a temperature between 20°C and 40°C for 1 to 10 hours. A preferred condition is 30-37°C for 3-4 hours.

-

The resulting alkylated and inactivated venom is then ready for use in immunization.

Physical Inactivation

2.2.1 Gamma Irradiation

Gamma irradiation utilizes ionizing radiation to inactivate venom components. This method has been shown to be effective in detoxifying rattlesnake venom while preserving its immunogenic properties.[5][6] Studies on Crotalus durissus terrificus venom have shown that a dose of 2,000 Gy (2 kGy) significantly reduces toxicity while maintaining the venom's ability to elicit a neutralizing antibody response.[5]

Experimental Protocol: Gamma Irradiation [5][7]

-

Prepare a solution of rattlesnake venom.

-

Expose the venom solution to a Cobalt-60 source to deliver a total dose of approximately 2,000 Gy (2 kGy).

-

The irradiated venom is then detoxified and can be used for immunization.

Adjuvants for Enhanced Immunogenicity

Adjuvants are critical for enhancing the immune response to venom toxoids, which can be poorly immunogenic on their own. The choice of adjuvant can significantly impact the magnitude and quality of the antibody response.

-

Freund's Adjuvants: Freund's complete adjuvant (FCA) and incomplete adjuvant (FIA) are potent adjuvants traditionally used in antivenom production.[8] However, they can cause severe local reactions at the injection site.[8]

-

Montanide Adjuvants: Adjuvants such as Montanide ISA 206 have been shown to be effective and safer alternatives to Freund's adjuvants for antivenom production.[8]

-

Aluminum Hydroxide (Al(OH)3): This is another commonly used adjuvant in vaccine formulations.[9]

-

MF59: An oil-in-water emulsion adjuvant that has been shown to be effective and is licensed for use in some human vaccines.[10]

Immunization and Antibody Response

The goal of immunization with inactivated rattlesnake venom is to generate high titers of neutralizing antibodies, primarily Immunoglobulin G (IgG).

Immunization Schedules

Immunization protocols typically involve a primary series of injections followed by booster doses to maintain a high level of immunity.

Example Immunization Schedule for Horses (using Freund's Adjuvant) [9]

-

Primary Immunization: Administer a subcutaneous injection of 7.5 mg of venom in 5.0 ml of sterile saline, emulsified with an equal volume of Freund's Complete Adjuvant.

-

First Booster: One week later, inject 7.5 mg of venom in 5.0 ml of sterile saline, emulsified with an equal volume of Freund's Incomplete Adjuvant.

-

Subsequent Boosters: This is followed by three doses of 2.5 mg of venom in 12.0 ml of sterile saline at 2-day intervals.

Commercial Vaccine Schedule for Horses (Crotalus atrox Toxoid) [11]

-

Primary Series: Administer a primary series of three doses at one-month intervals.

-

Booster Doses: Administer booster doses at 6-month intervals.

Antibody Titer and Neutralizing Capacity

The effectiveness of an immunization regimen is assessed by measuring the resulting antibody titers and their ability to neutralize venom toxicity. Studies have shown that horses naturally envenomated by rattlesnakes develop significantly higher peak antibody titers than horses vaccinated with a commercial rattlesnake toxoid vaccine.[12][13]

Table 1: Comparison of Antibody Titers and Neutralizing Efficacy with Different Adjuvants in Horses Immunized with Crotalus durissus terrificus Venom [9]

| Adjuvant | Total Antigen Dose per Horse | Resulting Neutralizing Efficacy (ED50 in µl serum/20g mouse) |

| Freund's Adjuvant | 37.5 mg | 15.4 |

| Al(OH)3 | 870.0 mg | 21.7 |

| Al(OH)3 | 50.0 mg | 30.0 |

| Liposome | 5.0 mg - 20.0 mg | Ineffective |

Table 2: Reduction of Echis Coloratus Venom Toxicity and Enzymatic Activity by Gamma Irradiation [7]

| Treatment | LD50 (mg/kg) | Reduction in Toxicity | Phospholipase A2 Specific Activity (U/mg) | Proteolytic Specific Activity (U/mg) |

| Native Venom | 2.88 | - | 6.25 | 13 |

| 1.5 kGy Irradiation | 18.43 | 6.4 times | 4.8 | 7.5 |

| 3.0 kGy Irradiation | 20.74 | 7.2 times | 2.7 | 5.5 |

Experimental Assays for Immunogenicity Assessment

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used technique to quantify the amount of anti-venom antibodies in the serum of immunized animals.

Experimental Protocol: Indirect ELISA for Anti-Rattlesnake Venom IgG [14][15]

-

Coating: Coat 96-well microplates with 100 µl/well of rattlesnake venom (e.g., 10 µg/ml) in a coating buffer (pH 9.5) and incubate overnight at 4°C.

-

Washing: Wash the plates four times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Block the wells with 200 µl/well of a blocking solution (e.g., 2% BSA in PBS) for 1-2 hours at 37°C.

-

Washing: Repeat the washing step.

-

Sample Incubation: Add 100 µl/well of serially diluted serum samples from immunized animals and incubate for 1-2 hours at 37°C.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add 100 µl/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-horse IgG-HRP) at an appropriate dilution and incubate for 30-60 minutes at 37°C.

-

Washing: Repeat the washing step, typically with 5 washes.

-

Substrate Addition: Add 100 µl/well of a TMB substrate solution and incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Stop the reaction by adding 100 µl/well of a stop solution (e.g., 2N H2SO4).

-

Reading: Read the absorbance at 450 nm using a microplate reader.

In Vivo Neutralization Assay (Median Effective Dose - ED50)

This assay is the gold standard for determining the neutralizing potency of an antivenom by assessing its ability to protect mice from the lethal effects of the venom.

Experimental Protocol: Mouse Lethality Neutralization Assay (ED50) [9][16][17]

-

Determine LD50: First, determine the median lethal dose (LD50) of the rattlesnake venom in mice.

-

Prepare Challenge Dose: Prepare a challenge dose of the venom, typically 3 to 6 times the LD50.

-

Incubate Venom and Antivenom: Prepare serial dilutions of the antivenom serum and mix them with the fixed challenge dose of venom. Incubate the mixtures at 37°C for 30-60 minutes.

-

Injection: Inject the venom-antivenom mixtures into groups of mice (typically via the intraperitoneal route).

-

Observation: Observe the mice for a set period (e.g., 48 hours) and record the number of deaths in each group.

-

Calculate ED50: Calculate the ED50, which is the dose of antivenom that protects 50% of the mice from the lethal effects of the challenge dose of venom, using statistical methods like Probit analysis.

In Vitro Neutralization Assays

In vitro assays provide a faster and more ethical alternative to in vivo testing for assessing certain aspects of venom neutralization.

5.3.1 Phospholipase A2 (PLA2) Activity Neutralization

This assay measures the ability of an antivenom to inhibit the enzymatic activity of PLA2s, which are key toxins in rattlesnake venom.

Experimental Protocol: PLA2 Activity Neutralization [18][19][20]

-

Reagents: Use a commercial kit (e.g., EnzCheck™ Phospholipase A2 Assay Kit) or a pH-indicator-based method.

-

Incubation: Pre-incubate the rattlesnake venom with various dilutions of the antivenom.

-

Assay: Add the venom-antivenom mixture to the substrate (e.g., a fluorescently labeled phospholipid or a solution with a pH indicator).

-

Measurement: Measure the change in fluorescence or absorbance over time, which corresponds to the PLA2 activity.

-

Calculation: Calculate the percentage of inhibition of PLA2 activity by the antivenom compared to a control with venom alone.

Signaling Pathways and Logical Relationships

Signaling Pathways of Venom-Induced Inflammation

Rattlesnake venom components, particularly svPLA2s and SVMPs, can trigger and amplify inflammatory signaling pathways.

Caption: Venom-induced inflammatory signaling cascade.

Experimental Workflow for Antivenom Production and Efficacy Testing

The production and evaluation of antivenom follow a structured workflow, from venom preparation to in vivo efficacy assessment.

Caption: Antivenom production and testing workflow.

Conclusion

The development of effective immunotherapies against rattlesnake envenomation relies on a thorough understanding of venom composition, appropriate inactivation techniques, and the use of potent adjuvants. The experimental protocols and data presented in this guide offer a framework for the systematic evaluation of the immunogenicity of inactivated rattlesnake venom. Continued research into novel inactivation methods and adjuvant formulations is essential for improving the safety and efficacy of next-generation antivenoms and vaccines.

References

- 1. A Review of Rattlesnake Venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Rattlesnake Venoms (Journal Article) | OSTI.GOV [osti.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN102241760A - Inactivation method for snake venom and inactivated snake venom prepared thereby - Google Patents [patents.google.com]

- 5. scielo.br [scielo.br]

- 6. Evaluation of the effect of gamma rays on the venom of Vipera lebetina by biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijsrp.org [ijsrp.org]

- 8. Effects of Adjuvant and Immunization Route on Antibody Responses against Naja Naja oxiana Venom - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunization of horses with Crotalus durissus terrificus (South American rattlesnake) venom. A comparison of four different procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. aaep.org [aaep.org]

- 12. Antibody Responses to Natural Rattlesnake Envenomation and a Rattlesnake Toxoid Vaccine in Horses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibody responses to natural rattlesnake envenomation and a rattlesnake toxoid vaccine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4adi.com [4adi.com]

- 15. scielo.br [scielo.br]

- 16. jscimedcentral.com [jscimedcentral.com]

- 17. Preclinical Evaluation of the Efficacy of Antivenoms for Snakebite Envenoming: State-of-the-Art and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Tests for Assessing the Neutralizing Ability of Snake Antivenoms: Toward the 3Rs Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. research.vu.nl [research.vu.nl]

Principles of Toxoid Vaccine Development for Animal Use: A Technical Guide

This guide provides an in-depth overview of the core principles and methodologies underlying the development of toxoid vaccines for veterinary applications. Tailored for researchers, scientists, and drug development professionals, this document details the critical stages of toxoid vaccine production, from bacterial cultivation and toxin detoxification to formulation with adjuvants and comprehensive quality control.

Introduction to Toxoid Vaccines

Toxoid vaccines are a crucial tool in veterinary medicine for preventing diseases caused by toxin-producing bacteria.[1] The fundamental principle of a toxoid vaccine is to induce an immune response against a bacterial toxin by administering a modified, non-toxic version of that toxin, known as a toxoid.[2] This process of inactivating the toxin while preserving its immunogenicity is the cornerstone of toxoid vaccine development.[2] These vaccines stimulate the animal's immune system to produce neutralizing antibodies, which can then effectively combat the active toxin during a natural infection.[2] Prominent examples of diseases in animals controlled by toxoid vaccines include tetanus and enterotoxemia caused by Clostridium species.[3]

The Toxoid Vaccine Development Workflow

The development of a veterinary toxoid vaccine is a multi-step process that begins with the selection of the appropriate bacterial strain and culminates in a safe, potent, and effective final product. The general workflow encompasses antigen production, detoxification, purification, formulation, and rigorous quality control testing.

Antigen Production: Cultivation and Toxin Yield

The initial and critical phase of toxoid vaccine production is the generation of a high titer of the target bacterial toxin. This involves the careful selection of a hyper-producing bacterial strain and the optimization of culture conditions.

Bacterial Strain Selection and Culture Media

The choice of bacterial strain is paramount for maximizing toxin yield. Strains are typically selected based on their high toxin production capacity and genetic stability. The composition of the culture medium is meticulously designed to support robust bacterial growth and toxin expression. Media for anaerobic bacteria like Clostridium tetani are often complex, containing a nitrogen source (e.g., casein hydrolysate), a carbon source (e.g., glucose), and various growth factors.[4][5]

Fermentation and Toxin Harvest

Large-scale production of toxins is carried out in controlled bioreactors (fermenters).[6] Key parameters such as temperature, pH, and nutrient levels are continuously monitored and controlled to ensure optimal bacterial growth and toxin synthesis. Following fermentation, the bacterial cells are separated from the culture supernatant, which contains the secreted toxin, through centrifugation or microfiltration.[6]

Table 1: Toxin Yield of Clostridium tetani under Different Culture Conditions

| Carbon Source (Glucose g/L) | Nitrogen Source (N-Z Case TT g/L) | Average Toxin Yield (Lf/mL) |

| 8.0 | 25.0 | 40 |

| 9.7 | 43.5 | 72 |

Source: Adapted from Fratelli et al., 2005.[4][5] Lf/mL (Limes flocculation unit per milliliter) is a measure of toxin concentration.

Toxin Detoxification and Purification

The conversion of the highly toxic bacterial exotoxin into a safe but immunogenic toxoid is the most critical step in the manufacturing process. This is followed by purification to remove impurities that could cause adverse reactions or interfere with the vaccine's efficacy.

Detoxification Methods

The most common method for detoxifying bacterial toxins is treatment with chemical agents, primarily formaldehyde.[2] Glutaraldehyde has also been used for this purpose.[7] The detoxification process involves the chemical modification of the toxin, rendering it non-toxic while preserving its key antigenic epitopes.

Experimental Protocol: Formaldehyde Detoxification of Tetanus Toxin

-

Preparation: The purified tetanus toxin is diluted in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Formaldehyde Addition: A stock solution of formaldehyde is added to the toxin solution to a final concentration typically ranging from 0.2% to 0.5% (v/v).[8]

-

Incubation: The mixture is incubated at a controlled temperature, usually around 37°C, for a period of several weeks (e.g., 4 to 6 weeks).[5]

-

Monitoring: Samples are periodically taken to assess the level of detoxification through in-vivo toxicity tests in susceptible animals (e.g., mice or guinea pigs).[5]

-

Termination: Once detoxification is complete (i.e., no signs of toxicity are observed), residual formaldehyde may be neutralized, for example, by the addition of sodium bisulfite.[8]

Purification of Toxins and Toxoids

Purification steps are employed both before and after detoxification to ensure the final product is free from contaminants such as bacterial cellular components and residual media constituents. Common purification techniques include precipitation (e.g., with ammonium sulfate) and various forms of chromatography.[1][9]

Experimental Protocol: Ion-Exchange Chromatography for Clostridium perfringens Epsilon Toxin Purification

-

Column Preparation: A cation exchange chromatography column (e.g., CM-Sepharose) is equilibrated with a starting buffer (e.g., 0.02 M sodium phosphate buffer, pH 6.5).

-

Sample Loading: The crude or partially purified epsilon toxin solution is loaded onto the column.

-

Washing: The column is washed with the starting buffer to remove unbound impurities.

-

Elution: The bound epsilon toxin is eluted from the column using a salt gradient (e.g., a linear gradient of 0 to 1.0 M NaCl in the starting buffer).

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the epsilon toxin using methods such as SDS-PAGE and in-vivo toxicity assays.[1]

Vaccine Formulation: The Role of Adjuvants

Toxoids, being purified proteins, are often not sufficiently immunogenic on their own. Therefore, they are typically formulated with adjuvants, which are substances that enhance the immune response to the antigen.[10] Adjuvants can act through various mechanisms, including creating an antigen depot at the injection site, activating innate immune cells, and promoting the production of cytokines that shape the adaptive immune response.[11]

Commonly used adjuvants in veterinary toxoid vaccines include aluminum salts (e.g., aluminum hydroxide) and oil emulsions.[10][12]

Table 2: Comparative Efficacy of Adjuvants for Enterotoxemia Toxoid Vaccine in Goats

| Adjuvant | Mean Antibody Titer (log10) at Day 28 Post-Vaccination |

| Montanide ISA-206 (Oil-based) | 2.83 ± 0.11 |

| Alum (Aluminum salt) | 1.91 ± 0.11 |

| Commercial Vaccine (Alum) | 1.75 ± 0.03 |

| Saline (Control) | 0.17 ± 0.03 |

Source: Adapted from a study on enterotoxemia toxoid vaccines.[8] Values are presented as mean ± standard error.

Adjuvant-Induced Immune Signaling

Many modern adjuvants function by activating pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), on innate immune cells like dendritic cells and macrophages.[13] This activation triggers intracellular signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, which are essential for initiating a robust adaptive immune response.[13]

Quality Control and Potency Testing

Rigorous quality control is essential to ensure the safety, purity, and potency of each batch of toxoid vaccine.[7] This involves a battery of tests performed at various stages of production and on the final product.

Safety and Sterility Testing

Safety tests are conducted to ensure that the vaccine is free from any residual toxicity and does not cause adverse reactions in the target animal species.[2] Sterility tests are performed to confirm the absence of contaminating bacteria and fungi.

Potency Testing

Potency testing is designed to confirm that the vaccine can elicit a protective immune response. Traditionally, this has involved in-vivo challenge studies in laboratory animals. However, there is a significant and ongoing effort to replace these with in-vitro methods, such as serological assays that measure the antibody response in vaccinated animals.[14]

Experimental Protocol: In-vivo Potency Test for Clostridium perfringens Type C Toxoid Vaccine in Rabbits

-

Vaccination: A group of healthy, seronegative rabbits is vaccinated with the test vaccine according to the recommended dosage and schedule (e.g., two doses administered 21 days apart).

-

Serum Collection: Blood samples are collected from the vaccinated rabbits 14 to 17 days after the final vaccination.

-

Toxin Neutralization Test (TNT):

-

Serial dilutions of the rabbit sera are prepared.

-

Each serum dilution is mixed with a standardized amount of the corresponding active toxin (C. perfringens beta toxin).

-

The serum-toxin mixtures are incubated to allow for antibody-toxin binding.

-

The mixtures are then injected into susceptible laboratory animals (e.g., mice).

-

-

Endpoint Determination: The potency of the vaccine is determined by the ability of the rabbit sera to neutralize the lethal effects of the toxin in the mice, and the results are often expressed in International Units (IU) by comparison to a standard reference antitoxin.[15]

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Quantifying Anti-Tetanus Toxoid Antibodies

-

Plate Coating: ELISA plates are coated with tetanus toxoid and incubated overnight.[16]

-

Blocking: The plates are washed and blocked to prevent non-specific binding.

-

Sample Incubation: Dilutions of sera from vaccinated animals are added to the wells and incubated.[17]

-

Conjugate Incubation: A peroxidase-conjugated anti-species antibody (e.g., anti-rabbit IgG) is added to the wells and incubated.[16]

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is proportional to the amount of anti-tetanus toxoid antibodies in the serum.[16]

-

Data Analysis: The antibody concentration is quantified by comparing the optical density of the samples to a standard curve generated with a reference serum of known antibody concentration.[17]

The Immune Response to Toxoid Vaccines

The administration of a toxoid vaccine initiates a complex series of events within the animal's immune system, leading to the production of protective antibodies.

Upon injection, the toxoid antigen is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[18] The adjuvant in the vaccine formulation helps to activate these APCs. The APCs then process the toxoid and present fragments of it on their surface to helper T cells.[18] Activated helper T cells, in turn, provide signals to B cells that have recognized the toxoid antigen. This T cell help is crucial for the activation, proliferation, and differentiation of B cells into plasma cells, which are responsible for producing large quantities of specific antibodies, and memory B cells, which provide long-term immunity.[19]

Future Directions: Recombinant Toxoid Vaccines

While chemically detoxified toxoids have a long history of success, there is a growing interest in the development of recombinant toxoid vaccines.[20] This approach involves genetically modifying the toxin gene to eliminate its toxic activity while retaining its immunogenicity.[21] Recombinant toxoids offer several potential advantages, including a higher degree of safety as there is no risk of incomplete detoxification, greater batch-to-batch consistency, and potentially improved immunogenicity.[20]

The development of recombinant toxoid vaccines for diseases like enterotoxemia caused by Clostridium perfringens is an active area of research and holds promise for the next generation of veterinary vaccines.[21][22]

References

- 1. purification of epsilon toxin from vaccinal strain of clostridium perfringens type D using ion exchange chromatography and gel filtration [ivj.ir]

- 2. Toxoid Veterinary Vaccine Development - BioVenic [biovenic.com]

- 3. Immune system - Wikipedia [en.wikipedia.org]

- 4. Effect of medium composition on the production of tetanus toxin by Clostridium tetani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academicjournals.org [academicjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. A defined medium for the growth of Clostridium tetani and other anaerobes of clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunogenicity of Different Types of Adjuvants and Nano-Adjuvants in Veterinary Vaccines: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Veterinary Vaccine Development Process Map to assist in the development of new vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Development of a Recombinant Epsilon Toxoid Vaccine against Enterotoxemia and Its Use as a Combination Vaccine with Live Attenuated Sheep Pox Virus against Enterotoxemia and Sheep Pox - PMC [pmc.ncbi.nlm.nih.gov]

- 16. novamedline.com [novamedline.com]

- 17. Development of an ELISA for measuring the activity of tetanus toxoid in vaccines and comparison with the toxin neutralization test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Immune Response to Vaccine Antigens - Vaccine Safety Forum - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. The role of antigen availability during B cell induction and its effect on sustained memory and antibody production after infection and vaccination—lessons learned from the SARS-CoV-2 pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Clostridium perfringens epsilon toxin mutant Y30A-Y196A as a recombinant vaccine candidate against enterotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cross-Reactivity of Crotalus atrox Venom Antigens

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the antigenic cross-reactivity of venom from the Western Diamondback Rattlesnake, Crotalus atrox. Understanding the immunological relationships between its complex protein components and those of other venomous snakes is critical for the development and assessment of effective antivenom therapies. This guide summarizes key quantitative data, details relevant experimental methodologies, and illustrates the biochemical pathways and workflows involved.

Introduction: The Antigenic Challenge of Crotalus atrox Venom

Crotalus atrox is a medically significant venomous snake responsible for a majority of snakebite envenomations in the Southwestern United States and Northern Mexico.[1][2] Its venom is a complex cocktail of enzymatic and non-enzymatic proteins designed to incapacitate prey and facilitate digestion.[3] From a clinical perspective, these proteins are potent antigens that can elicit a robust immune response.

The principle of antivenom therapy relies on immunological cross-reactivity: the ability of antibodies raised against the venom of one species to recognize and neutralize the toxins of another.[4] This is particularly relevant for polyvalent antivenoms, which are formulated using venoms from several medically important snakes to provide a broader spectrum of coverage.[5][6] The efficacy of such treatments is directly dependent on the degree of antigenic similarity between the immunizing venoms and the venom in a clinical envenomation scenario.

The venom proteome of C. atrox is dominated by several key protein families, each presenting a unique antigenic profile and pathological effect. The most abundant are Snake Venom Metalloproteinases (SVMPs) and Snake Venom Serine Proteases (SVSPs), which collectively can constitute up to 70% of the total venom proteins.[1][7] Other significant components include Phospholipases A₂ (PLA₂s), L-amino acid oxidases (LAAOs), C-type lectins, and disintegrins.[2][3][7]

Major Venom Antigens and Their Pathophysiological Roles

The primary drivers of C. atrox venom toxicity are its enzymatic components. These proteins disrupt physiological processes, primarily hemostasis and tissue integrity.

-

Snake Venom Metalloproteinases (SVMPs): These zinc-dependent enzymes are major contributors to the hemorrhagic, cytotoxic, and myotoxic effects of the venom.[2][7] They degrade components of the extracellular matrix, particularly basement membranes of blood vessels, leading to hemorrhage.[2] SVMPs are classified into P-I, P-II, and P-III groups, with the P-III class also containing a disintegrin-like domain that can interfere with platelet aggregation.[2]

-

Snake Venom Serine Proteases (SVSPs): These enzymes primarily affect the coagulation cascade.[1][8] Many are thrombin-like enzymes (TLEs) that cleave fibrinogen, leading to a state of defibrinogenation and making the blood incoagulable.[5][8]

-

Phospholipases A₂ (PLA₂s): This diverse group of enzymes hydrolyzes phospholipids, leading to a wide range of toxic effects including myotoxicity, cytotoxicity, and inflammation.[1][9] They contribute significantly to the tissue damage and pain observed following envenomation.

Cross-Reactivity with Crotalid Antivenoms

The antigenic similarity between C. atrox venom components and those of other rattlesnakes forms the basis for the effectiveness of polyvalent antivenoms.

Immunological Profile with Monovalent Antivenoms

Studies using monovalent antivenoms raised against individual Crotalus species have demonstrated significant cross-reactivity. Immunoblotting experiments show that antivenoms produced against C. adamanteus (Eastern Diamondback) and C. horridus horridus (Timber Rattlesnake) react strongly with C. atrox venom antigens, in some cases even more strongly than with their homologous venoms.[10] Conversely, anti-C. atrox antivenom shows strong recognition of components from these other species.[10] This suggests a high degree of conserved epitopes among the major toxins of North American rattlesnakes.

Neutralization Efficacy of Commercial Polyvalent Antivenoms

Commercial antivenoms are the primary treatment for snakebites. Their cross-reactivity is a key performance indicator.

-

CroFab® (Crotalidae Polyvalent Immune Fab Ovine): This antivenom is produced using venoms from C. atrox, C. adamanteus, C. scutulatus (Mojave Rattlesnake), and Agkistrodon piscivorus (Cottonmouth).[2][5] It consists of purified ovine-derived Fab fragments.[5] Its polyvalent nature ensures broad recognition of C. atrox venom components.

-

Antivipmyn® (Fab(2)H): This is an equine-derived F(ab')₂-based antivenom. Studies have shown it to be effective in neutralizing various enzymatic activities of C. atrox venom.[11][12]

The ability of these antivenoms to neutralize the lethal effects of C. atrox venom is the gold standard for efficacy. This is quantified by the Median Effective Dose (ED₅₀), which is the amount of antivenom required to protect 50% of a test animal population from a lethal dose (LD₅₀) of venom.

Quantitative Neutralization Data

The following tables summarize key quantitative data from preclinical neutralization studies.

Table 1: Venom Lethality (LD₅₀) in Murine Models

| Venom | Route of Administration | LD₅₀ (μg/g) | Reference(s) |

|---|---|---|---|

| Crotalus atrox (Adult) | Intraperitoneal (i.p.) | 5.57 | [6][13] |

| Crotalus atrox (Juvenile) | Intraperitoneal (i.p.) | 2.15 | [14] |

| Crotalus scutulatus | Intraperitoneal (i.p.) | 0.12 |[6][13] |

Note: LD₅₀ values can vary based on venom source, animal model, and experimental conditions.

Table 2: Antivenom Neutralization Efficacy (ED₅₀) Against C. atrox Venom

| Antivenom | Venom Challenge | ED₅₀ (mL/kg) | ED₅₀ (μL antivenom / mg venom) | Reference(s) |

|---|---|---|---|---|

| Hyperimmune Equine Plasma | C. atrox (5x LD₅₀) | 16.4 | - | [6][13] |

| Antibothropic Antivenom (South American) | C. atrox (Adult) | - | ~1500 | [14] |

| Antibothropic Antivenom (South American) | C. atrox (Juvenile) | - | ~540 |[14] |

Note: Direct comparison of ED₅₀ values should be done with caution due to differences in antivenom formulation (Fab, F(ab')₂, whole IgG) and experimental protocols.

Key Signaling Pathways and Mechanisms of Neutralization

The toxic effects of C. atrox venom are a result of its components interfering with critical physiological signaling pathways. Antivenom functions by intercepting these toxins before they can reach their targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Examination of the Efficacy and Cross-Reactivity of a Novel Polyclonal Antibody Targeting the Disintegrin Domain in SVMPs to Neutralize Snake Venom - PMC [pmc.ncbi.nlm.nih.gov]

- 3. unco.edu [unco.edu]

- 4. Antibody Cross-Reactivity in Antivenom Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Neutralization of the Venom of 2 North American Rattlesnake Venoms by a Hyperimmune Equine Plasma product in Mice [jscimedcentral.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Anticoagulant proteases from western diamondback rattlesnake (Crotalus atrox) venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diversity of Phospholipases A2 from Bothrops atrox Snake Venom: Adaptive Advantages for Snakes Compromising Treatments for Snakebite Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of the immunogenicity and antigenic composition of several venoms of snakes in the family Crotalidae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cross reactivity of three antivenoms against North American snake venoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documentsdelivered.com [documentsdelivered.com]

- 13. jscimedcentral.com [jscimedcentral.com]

- 14. researchgate.net [researchgate.net]

No Publicly Available Data for RDR03871 in Venom-Neutralizing Antibody Production

Following a comprehensive review of scientific literature, clinical trial databases, and public domain records, no information was found for a compound, technology, or research project designated "RDR03871" in the context of venom-neutralizing antibody production.

The identifier "this compound" does not correspond to any known research program, molecule, or experimental protocol described in publicly accessible materials. It is possible that this identifier refers to:

-

An internal, proprietary code for a compound in early-stage, unpublished research.

-

A miscoded or incorrect identifier.

-

A project that has not yet resulted in any public disclosure or publication.

As a result, the core requirements of the request—including the presentation of quantitative data, detailed experimental protocols, and the creation of diagrams for associated signaling pathways or workflows—cannot be fulfilled. There is no data to analyze, report, or visualize.

General Overview of Modern Venom-Neutralizing Antibody Research

While there is no specific information on this compound, the broader field of antivenom development is advancing rapidly. Research is moving away from traditional animal-derived polyclonal antibodies towards safer, more specific, and potentially universally applicable recombinant antibody technologies.

Modern approaches frequently involve:

-

Synthetic Antibody Libraries: Using techniques like phage display, researchers can screen billions of synthetic human antibodies to find candidates that bind and neutralize specific venom toxins.[1][2]

-

Recombinant Monoclonal Antibodies (mAbs): Instead of a mix of antibodies from an immunized animal, scientists can produce a single, highly specific human monoclonal antibody that targets a critical toxin.[3] This improves safety by reducing the risk of allergic reactions to animal proteins.[2]

-

Antibody Fragments: Smaller antibody fragments, such as scFv and Fab, are being explored as alternatives to full-size antibodies, offering potential advantages in tissue penetration and production cost.[4][5]

-

Broad-Spectrum Neutralization: A key goal is the development of a single antibody or an antibody cocktail that can neutralize toxins from a wide variety of snake species, creating a "universal antivenom."[1][2]

Should information or documentation regarding this compound become publicly available, a detailed technical guide as requested could be produced.

References

- 1. Snake venom toxins can be neutralized by a new synthetic antibody [sciencenews.org]

- 2. Synthetic development of a broadly neutralizing antibody against snake venom long-chain α-neurotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production and Characterization of Neutralizing Antibodies against Bungarus multicinctus Snake Venom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering Venom’s Toxin-Neutralizing Antibody Fragments and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Underpinnings of Crotalus atrox Toxoid Immunogenicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The venom of the Western Diamondback Rattlesnake, Crotalus atrox, is a complex cocktail of enzymatic and non-enzymatic proteins and peptides that can induce severe local and systemic pathology. The development of a toxoid vaccine from this venom offers a prophylactic approach to mitigate the effects of envenomation, primarily in veterinary medicine. This technical guide delves into the molecular basis of C. atrox toxoid immunogenicity, providing an in-depth analysis of the venom's key components, the principles of detoxification, and the resulting immunological responses. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the fields of toxicology, immunology, and vaccine development.

The Immunogenic Landscape of Crotalus atrox Venom

The immunogenicity of a C. atrox toxoid is fundamentally linked to the protein composition of the native venom. Proteomic analyses have revealed a diverse array of protein families, with the most abundant being prime candidates for inducing a robust immune response.

Table 1: Major Protein Families in Crotalus atrox Venom and Their Biological Functions

| Protein Family | Abundance (% of total venom proteins) | Key Biological Functions |

| Snake Venom Metalloproteinases (SVMPs) | ~70% (combined with SVSPs) | Hemorrhage, fibrinogenolysis, pro-inflammatory effects, apoptosis |

| Snake Venom Serine Proteinases (SVSPs) | ~70% (combined with SVMPs) | Fibrinogenolysis, coagulation, platelet aggregation modulation |

| Phospholipase A₂s (PLA₂s) | Significant | Neurotoxicity, myotoxicity, cardiotoxicity, anticoagulant effects, inflammation |

| L-amino Acid Oxidases (LAAOs) | Moderate | Apoptosis induction, cytotoxicity, antibacterial effects |

| Cysteine-Rich Secretory Proteins (CRISPs) | Moderate | Ion channel blockage, paralysis |

| C-type Lectins | Moderate | Hemagglutination, anticoagulation, platelet aggregation modulation |

| Disintegrins | Moderate | Inhibition of platelet aggregation, cell adhesion |

The high abundance of SVMPs and SVSPs makes them the most probable primary immunogens in a toxoid formulation. Their complex protein structures present a multitude of epitopes for recognition by the immune system. While less abundant, other components like PLA₂s, LAAOs, and CRISPs also contribute to the overall immunogenic profile of the venom.

Detoxification: Attenuating Toxicity While Preserving Immunogenicity

The conversion of venom into a toxoid involves chemical or physical modification to eliminate its toxic effects without completely denaturing the proteins, thereby preserving their immunogenic epitopes. Several methods have been explored for the detoxification of snake venoms.

Formaldehyde and Glutaraldehyde Treatment

Formaldehyde and glutaraldehyde are common chemical agents used for venom detoxification. They act by cross-linking amino groups on the surface of proteins, leading to conformational changes that inactivate the toxic sites. However, excessive cross-linking can mask critical epitopes, reducing the immunogenicity of the resulting toxoid. Therefore, the concentration of the detoxifying agent, temperature, and incubation time must be carefully optimized.

Photooxidation with Methylene Blue

Photooxidation in the presence of a sensitizing dye like methylene blue offers another method for detoxification.[1][2] This process, when exposed to light, generates reactive oxygen species that can modify amino acid residues, particularly histidine, methionine, and tryptophan, which are often crucial for toxic activity. This method can lead to a significant reduction in toxicity while retaining the venom's ability to elicit an antibody response.[1]

Gamma Irradiation

Gamma irradiation has been shown to detoxify Crotalus venoms effectively. A dose of 2,000 Gy has been reported to be sufficient to detoxify the venom while maintaining its immunological properties.[3] The mechanism of detoxification by gamma irradiation involves the generation of free radicals, which can lead to the cleavage of disulfide bonds and protein aggregation.[3][4] The disruption of the tertiary structure of the toxins reduces their toxicity, while the aggregated proteins can act as potent immunogens.

Experimental Protocols

Preparation of Crotalus atrox Toxoid (Hypothetical Protocol based on Common Practices)

-

Venom Preparation: Lyophilized C. atrox venom is reconstituted in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.2) to a concentration of 1-2 mg/mL.

-

Detoxification (Formaldehyde Method): A 37% formaldehyde solution is added to the venom solution to a final concentration of 0.2-0.5% (v/v). The mixture is incubated at 37°C with gentle agitation for 2-4 weeks.

-

Dialysis: The detoxified venom solution is extensively dialyzed against phosphate-buffered saline (PBS) at 4°C to remove residual formaldehyde.

-

Adjuvant Formulation: The toxoid is then typically mixed with an adjuvant, such as aluminum hydroxide, to enhance the immune response. The commercially available vaccine for veterinary use utilizes an aluminum hydroxide adjuvant.[3]

-

Sterility and Safety Testing: The final toxoid preparation is tested for sterility and residual toxicity (e.g., in a murine model) before use.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

-

Plate Coating: 96-well microplates are coated with 100 µL/well of C. atrox venom (1-5 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

-

Washing: Plates are washed three times with PBS containing 0.05% Tween 20 (PBST).

-

Blocking: Wells are blocked with 200 µL/well of a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.

-

Sample Incubation: Serum samples from immunized animals are serially diluted in blocking buffer, and 100 µL of each dilution is added to the wells. Plates are incubated for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: After washing, 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) is added and incubated for 1 hour at room temperature.

-

Detection: Following a final wash, 100 µL/well of a suitable substrate (e.g., TMB for HRP) is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at the appropriate wavelength (e.g., 450 nm).

In Vivo Neutralization Assay (LD₅₀ and ED₅₀ Determination)

-

LD₅₀ Determination: The median lethal dose (LD₅₀) of the crude C. atrox venom is determined by injecting different doses of the venom into groups of mice and observing mortality over a 48-hour period.

-

ED₅₀ Determination: The median effective dose (ED₅₀) of the toxoid-induced antibodies (or antivenom) is determined by pre-incubating a fixed, lethal dose of venom (e.g., 2.5 x LD₅₀) with varying dilutions of serum from immunized animals for a set period (e.g., 30 minutes at 37°C). The mixtures are then injected into groups of mice, and the dose of serum that protects 50% of the animals is calculated.

Immunological Response to Crotalus atrox Toxoid

The administration of a C. atrox toxoid, particularly when formulated with an adjuvant, elicits a multifaceted immune response, culminating in the production of neutralizing antibodies.

Humoral Immune Response

The primary goal of toxoid vaccination is the induction of a strong humoral immune response, characterized by the production of high titers of venom-specific antibodies, predominantly of the IgG isotype. These antibodies are crucial for neutralizing the toxic components of the venom upon envenomation. Studies in horses have shown that vaccination with a C. atrox toxoid leads to the development of anti-venom antibodies, although titers may be lower than those observed after natural envenomation.[5][6]

Table 2: Efficacy of a Commercial Crotalus atrox Toxoid Vaccine in a Murine Model

| Challenge Venom | Treatment Group | Survival Rate (at 48 hours) | Mean Survival Time (minutes) |

| C. atrox | Vaccinated (n=15) | 6/15 | 1311 |

| Adjuvant only (n=15) | 0/15 | 368 | |

| C. o. oreganus | Vaccinated (n=15) | 3/15 | 842 |

| Adjuvant only (n=15) | 0/15 | 284 | |

| C. o. helleri | Vaccinated (n=15) | 0/15 | 697 |

| Adjuvant only (n=15) | 0/15 | 585 | |

| (Data adapted from Cates et al., 2015)[7][8] |

Cellular Immune Response and Signaling Pathways

The initiation of the adaptive immune response to the toxoid involves the innate immune system. Components of snake venom, such as phospholipase A₂, have been shown to be recognized by Toll-like receptors (TLRs), specifically TLR2, on macrophages. This recognition triggers a signaling cascade through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

The adjuvant, such as aluminum hydroxide, plays a critical role in enhancing this initial inflammatory response, creating a "depot" effect at the injection site and promoting the recruitment and activation of antigen-presenting cells (APCs) like dendritic cells and macrophages. These APCs process the toxoid proteins and present the resulting peptides on MHC class II molecules to CD4+ T helper cells. The activated T helper cells, in turn, provide help to B cells, driving their differentiation into plasma cells that produce high-affinity, class-switched antibodies.

Diagram 1: Proposed Signaling Pathway for Crotalus atrox Toxoid Immunogenicity

Caption: Proposed signaling cascade for the induction of a humoral immune response by C. atrox toxoid.

Conclusion and Future Directions

The immunogenicity of Crotalus atrox toxoid is a complex interplay between the rich antigenic repertoire of the venom, the method of detoxification, and the host's immune response. While the currently available veterinary vaccine demonstrates a degree of efficacy, there is considerable room for improvement. A deeper understanding of the specific epitopes on key toxins like SVMPs and SVSPs that elicit neutralizing antibodies is critical. Future research should focus on:

-

Epitope Mapping: Identifying the precise linear and conformational epitopes on the major venom proteins that are responsible for inducing neutralizing antibodies.

-

Recombinant Toxoids: Developing recombinant toxoids based on these key epitopes to create a more defined and potentially more potent vaccine with fewer side effects.

-

Adjuvant Optimization: Exploring novel adjuvants and delivery systems to further enhance the magnitude and quality of the immune response.

-

Detailed Immunological Profiling: Conducting comprehensive studies to characterize the T-cell response and cytokine profiles following toxoid immunization to better understand the mechanisms of protective immunity.

By advancing our knowledge of the molecular basis of C. atrox toxoid immunogenicity, we can pave the way for the development of next-generation snakebite vaccines with improved efficacy and broader cross-reactivity, ultimately reducing the global burden of snakebite envenomation.

References

- 1. drugs.com [drugs.com]

- 2. aaha.org [aaha.org]

- 3. drugs.com [drugs.com]

- 4. Site Suspended - This site has stepped out for a bit [p3nlhclust404.shr.prod.phx3.secureserver.net]

- 5. Antibody responses to natural rattlesnake envenomation and a rattlesnake toxoid vaccine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibody Responses to Natural Rattlesnake Envenomation and a Rattlesnake Toxoid Vaccine in Horses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the protective effect of a commercially available western diamondback rattlesnake toxoid vaccine for dogs against envenomation of mice with western diamondback rattlesnake (Crotalus atrox), northern Pacific rattlesnake (Crotalus oreganus oreganus), and southern Pacific rattlesnake (Crotalus oreganus helleri) venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. avmajournals.avma.org [avmajournals.avma.org]

The Evolution of Venom-Based Toxoid Vaccines: A Technical Guide

From Ancient Practices to Modern Biotechnology: Charting the Course of Venom Detoxification for Vaccine Development

The concept of inducing immunity against venomous bites has a long and storied history, dating back to ancient practices of mithridatism. However, the scientific journey of venom-based toxoid vaccines began in the late 19th century, pioneered by visionaries like Albert Calmette and Vital Brazil. This technical guide delves into the historical development of venom-based toxoid vaccines, providing researchers, scientists, and drug development professionals with an in-depth understanding of the core principles, experimental methodologies, and technological advancements that have shaped this critical field of toxinology and vaccinology.

A Rich History of Innovation

The late 19th century marked a turning point in the fight against venomous snakebites. Inspired by the work of Louis Pasteur and the burgeoning field of immunology, French physician Albert Calmette demonstrated that repeated injections of sub-lethal doses of cobra venom could induce immunity in animals. He further discovered that the serum from these immunized animals could neutralize the toxic effects of the venom in other animals, laying the foundation for modern antivenom therapy. Calmette's early work also involved attenuating venom with calcium hypochlorite, an early form of detoxification.

Across the Atlantic, Brazilian scientist Vital Brazil made groundbreaking contributions by demonstrating the specificity of antivenom. He showed that antivenom produced against the venom of one snake species was not necessarily effective against the venom of another, leading to the development of both monovalent and polyvalent antivenoms. His work at the Butantan Institute in São Paulo established a model for the large-scale production of antivenom, a process that, in its fundamental principles of animal immunization, remains in use today.

The 20th century saw further refinements in antivenom production, including the development of various venom detoxification methods to create toxoids—inactivated toxins that retain their immunogenicity but have significantly reduced toxicity. These toxoids became crucial for the safe and effective immunization of animals for antivenom production and opened the door for the development of active vaccines for humans and animals at risk of envenomation.

The Science of Detoxification: Transforming Toxins into Immunogens

The central principle behind venom-based toxoid vaccines is the detoxification of crude venom or its isolated toxic components. The goal is to eliminate the harmful enzymatic and toxic activities of the venom while preserving the key epitopes that will elicit a robust and neutralizing immune response. Over the years, several methods have been developed and refined for this purpose.

Chemical Detoxification

Chemical methods are the most widely used for venom detoxification. These typically involve treating the venom with agents that modify the protein structure of the toxins.

-

Formaldehyde: Treatment with formaldehyde has been a cornerstone of toxoid production for over a century. Formalin, a solution of formaldehyde, cross-links amino groups on the surface of the toxin proteins, leading to their polymerization and a loss of toxic activity. While effective, this method can sometimes lead to a reduction in immunogenicity if the cross-linking is too extensive and alters critical epitopes.

-

Glutaraldehyde: Similar to formaldehyde, glutaraldehyde is a cross-linking agent that has been successfully used to detoxify scorpion and snake venoms. It forms stable cross-links between protein molecules, effectively neutralizing their toxicity.

Physical Detoxification

Physical methods offer an alternative to chemical treatment for venom detoxification.

-

Gamma Irradiation: Exposing venom to controlled doses of gamma radiation can effectively reduce its toxicity while preserving its antigenic properties. The ionizing radiation induces conformational changes in the toxin molecules, leading to a loss of biological activity. The degree of detoxification is dependent on the radiation dose.

-

Heat Denaturation: Subjecting venom to heat can denature the toxin proteins, leading to a loss of their three-dimensional structure and, consequently, their toxicity. However, this method must be carefully controlled, as excessive heat can destroy the immunogenic epitopes.

Quantitative Analysis of Detoxification and Immunogenicity

The efficacy of a venom-based toxoid vaccine is determined by two key factors: the degree of detoxification and the resulting immunogenicity. These parameters are quantified through a series of standardized assays.

Table 1: Comparison of Native Venom Toxicity and Detoxified Toxoid Efficacy

| Venom Source | Detoxification Method | Native Venom LD50 (µg/g) | Detoxified Venom LD50 (µg/g) | Antibody Titer (ELISA) | Protection (Survival Rate) | Reference |

| Naja naja (Indian Cobra) | Formaldehyde | 0.22 (IV) | Not specified | Not specified | Not specified | |

| Naja naja (Indian Cobra) | Not specified | 8 µ g/20g mouse (IP) | Not specified | Not specified | Not specified | |

| Naja naja karachiensis | Not specified | 1.2 mg/kg (IM) | Not specified | Not specified | Not specified | |

| Bothrops asper | Not specified | 4.84 mg/kg (IP) | Not specified | Not specified | Not specified | |

| Bothrops moojeni | Not specified | Varies (IP) | Not specified | Not specified | Not specified | |

| Crotalus atrox (Western Diamondback) | Not specified (Commercial Toxoid) | Not specified | Not specified | Not specified | 40% (6/15 mice) vs. 2x LD50 challenge | |

| Crotalus oreganus oreganus (Northern Pacific Rattlesnake) | Not specified (Commercial Toxoid) | Not specified | Not specified | Not specified | 20% (3/15 mice) vs. 2x LD50 challenge | |

| Crotalus oreganus helleri (Southern Pacific Rattlesnake) | Not specified (Commercial Toxoid) | Not specified | Not specified | Not specified | 0% (0/15 mice) vs. 2x LD50 challenge |

Note: LD50 values can vary significantly based on the route of administration (IV: intravenous, IP: intraperitoneal, IM: intramuscular, SC: subcutaneous) and the specific study protocol.

Experimental Protocols: A Step-by-Step Guide

The development and evaluation of a venom-based toxoid vaccine involves a series of well-defined experimental procedures.

Venom Detoxification Protocol (Formaldehyde Method - General)

-

Venom Preparation: Lyophilized venom is reconstituted in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2) to a specific concentration.

-

Formaldehyde Addition: A stock solution of formaldehyde (e.g., 37%) is diluted and added to the venom solution to achieve a final concentration typically ranging from 0.1% to 1.0%.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for an extended period, often several weeks, with gentle agitation.

-

Monitoring Detoxification: The toxicity of the mixture is periodically assessed using an in vivo lethality assay (e.g., LD50 determination in mice) to determine the point of complete detoxification.

-

Removal of Residual Formaldehyde: Residual formaldehyde is typically removed by dialysis against a suitable buffer.

Immunization Protocol (General)

-

Vaccine Formulation: The detoxified venom (toxoid) is mixed with an adjuvant to enhance the immune response. Common adjuvants include Freund's Complete Adjuvant (FCA) for the initial immunization and Freund's Incomplete Adjuvant (FIA) for subsequent booster injections, or Montanide adjuvants. The toxoid and adjuvant are emulsified to create a stable water-in-oil or oil-in-water emulsion.

-

Animal Immunization: Laboratory animals (e.g., mice, rabbits, horses) are immunized via subcutaneous or intramuscular injections of the vaccine formulation.

-

Immunization Schedule: A primary immunization is followed by a series of booster injections at regular intervals (e.g., every 2-4 weeks) to achieve a high antibody titer.

-

Blood Collection: Blood samples are collected periodically to monitor the antibody response.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

-

Plate Coating: Microtiter plates are coated with a dilute solution of the native venom or purified toxin and incubated overnight at 4°C.

-

Blocking: The plates are washed and then blocked with a solution (e.g., bovine serum albumin) to prevent non-specific binding.

-

Serum Incubation: Serial dilutions of the immune serum are added to the wells and incubated.

-

Secondary Antibody: A species-specific secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

Substrate Addition: A chromogenic substrate is added, and the color development is measured using a spectrophotometer. The antibody titer is determined as the highest dilution of serum that gives a positive signal.

In Vivo Neutralization Assay (LD50 Neutralization)

-

Venom Challenge Dose: A lethal dose of the native venom (typically 2-5 times the LD50) is prepared.

-

Incubation: The venom is mixed with varying dilutions of the immune serum (antiserum) or purified antibodies and incubated at 37°C for a specified time (e.g., 30-60 minutes).

-

Injection: The venom-antiserum mixture is injected into groups of mice (e.g., intravenously or intraperitoneally).

-

Observation: The mice are observed for a set period (e.g., 24-48 hours), and the number of survivors is recorded.

-

ED50 Calculation: The effective dose 50 (ED50), which is the amount of antiserum that protects 50% of the animals from the lethal effects of the venom, is calculated.

The Immune Response to Venom Toxoids: A Complex Signaling Cascade

The immunogenicity of venom toxoids relies on their ability to be recognized by the immune system and to trigger a robust adaptive immune response, leading to the production of high-affinity neutralizing antibodies.

Antigen Presentation and T-Cell Activation

Upon injection, the venom toxoid is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. Inside the APCs, the toxoid proteins are processed into smaller peptides, which are then loaded onto Major Histocompatibility Complex (MHC) class II molecules. These MHC-peptide complexes are transported to the cell surface and presented to T-helper (Th) cells.

The recognition of the venom toxoid can also be initiated by Pattern Recognition Receptors (PRRs), such as Toll-like receptors (TLRs), on the surface of APCs. This interaction triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines, which further enhance the immune response.

B-Cell Activation and Antibody Production

Activated Th cells then provide help to B-cells that have also recognized the venom toxoid via their B-cell receptors. This interaction, along with cytokine signaling from the Th cells, stimulates the B-cells to proliferate and differentiate into plasma cells. These plasma cells are responsible for producing large quantities of high-affinity, venom-specific antibodies, primarily of the IgG isotype. These antibodies circulate in the bloodstream and are the key effectors of protection against envenomation.

The Future of Venom-Based Vaccines

While traditional venom-based toxoid vaccines have been instrumental in the production of life-saving antivenoms, the field is continually evolving. Modern approaches are exploring the use of recombinant DNA technology to produce individual toxins or non-toxic variants, synthetic peptides representing key epitopes, and DNA vaccines. These next-generation strategies aim to overcome some of the limitations of traditional toxoids, such as batch-to-batch variability and the presence of non-essential and potentially allergenic proteins.

Furthermore, a deeper understanding of the immunological mechanisms underlying the response to venom toxoids will enable the rational design of more effective adjuvants and immunization strategies, ultimately leading to the development of safer and more potent vaccines and antivenoms for both human and veterinary use. This ongoing research promises a future where the threat of venomous bites and stings can be more effectively and safely neutralized.

Methodological & Application

Application Notes: ELISA for Anti-Crotalus atrox Venom Antibodies

These application notes provide an overview of the enzyme-linked immunosorbent assay (ELISA) for the detection and quantification of antibodies against the venom of the Western Diamondback Rattlesnake, Crotalus atrox. This assay is a critical tool for researchers, scientists, and drug development professionals working on antivenom development, immunological studies, and snakebite envenomation research.

The Western Diamondback Rattlesnake (Crotalus atrox) is a medically significant venomous snake in North America.[1] Its venom is a complex mixture of proteins and polypeptides, including metalloproteinases, serine proteinases, phospholipase A2s (PLA2s), and other enzymes that can cause severe local tissue damage, systemic hemorrhage, and coagulopathy.[1][2][3] Antivenom, typically produced by immunizing animals like horses or sheep with snake venom, is the primary treatment for envenomation.[4][5]

The indirect ELISA is a widely used method to determine the titer and potency of anti-venom antibodies in the serum of immunized animals or in purified antivenom preparations.[4][6] This assay is crucial for monitoring the immune response during antivenom production and for quality control of the final product.[5][7]

Principle of the Indirect ELISA

The indirect ELISA for detecting anti-Crotalus atrox venom antibodies is based on the specific binding of these antibodies to Crotalus atrox venom antigens coated onto a microplate. The bound antibodies are then detected by a species-specific secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP). The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the amount of anti-venom antibody present in the sample.[4][5]

Key Applications

-

Antivenom Potency Testing: ELISA can be used to assess the immunological potency of monovalent or polyvalent antivenoms produced in host animals like sheep or horses.[4][8] Studies have shown a significant correlation between ELISA titers and the in vivo neutralization capacity of antivenoms.[7][9][10]

-

Immunization Monitoring: Researchers can track the antibody response in animals during the venom immunization schedule.[6][7][9]

-

Pharmacokinetic Studies: This assay can be used to measure antivenom concentrations in preclinical and clinical studies to understand its distribution and clearance.

-

Epidemiological and Research Studies: The indirect ELISA is valuable for detecting and titrating venom antibodies in research settings to study the immune response to envenomation.[11]

Cross-Reactivity and Specificity

It is important to note that while ELISA is a powerful tool, cross-reactivity between venoms of related snake species can occur.[11] For instance, antivenoms produced against C. atrox venom may show reactivity with venoms from other Crotalus species.[12] Therefore, the specificity of the assay should be carefully evaluated, especially when developing new antivenom products.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with ELISA for anti-Crotalus atrox venom antibodies, compiled from various sources.

Table 1: Typical Reagent Concentrations and Incubation Parameters

| Parameter | Typical Value/Range | Reference(s) |

| Venom Coating Concentration | 100 ng/well or 1-2 µ g/well | [6][13] |

| Sample (Antiserum) Dilution | 1:1,000 to 1:100,000 or more | [4][5] |

| Secondary Antibody Dilution | 1:1,000 to 1:10,000 (HRP-conjugated) | [14] |

| Incubation Times | 1-2 hours at room temperature or overnight at 4°C | [13] |

| Substrate Incubation | 15-30 minutes |

Table 2: Assay Performance and Expected Results

| Parameter | Typical Value/Range | Reference(s) |

| Limit of Detection (Antibody) | Approximately 0.3 ng of Sheep IgG | [4] |

| Blank Optical Density (OD) | < 0.3 | [5] |

| Correlation with In Vivo Neutralization | High correlation (Pearson's r up to 0.957) has been reported for some antivenoms | [7][9] |

| Venom Levels in Patients (for context) | 2 to 108 ng/mL in serum following envenomation | [14] |

Experimental Workflow Diagram

References

- 1. unco.edu [unco.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 4adi.com [4adi.com]

- 5. 4adi.com [4adi.com]

- 6. Development of an indirect ELISA for screening horses based on the potency of antivenom produced against Iranian Cobra snake [vj.areeo.ac.ir]

- 7. A new ELISA for determination of potency in snake antivenoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4adi.com [4adi.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | In Vitro Tests for Assessing the Neutralizing Ability of Snake Antivenoms: Toward the 3Rs Principles [frontiersin.org]

- 11. Present tests for detection of snake venom: clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the immunogenicity and antigenic composition of several venoms of snakes in the family Crotalidae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of sandwich ELISA and lateral flow strip assays for diagnosing clinically significant snakebite in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

Application Notes and Protocols for In Vivo Mouse Model for Testing Rattlesnake Vaccine Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rattlesnake envenomation poses a significant public health threat, particularly in North and South America. The development of effective vaccines to neutralize the toxic effects of rattlesnake venom is a critical area of research. The in vivo mouse model is an essential preclinical tool for evaluating the efficacy of candidate vaccines. This document provides detailed application notes and protocols for establishing and utilizing a mouse model to test the efficacy of rattlesnake venom vaccines. These guidelines cover venom preparation and detoxification, vaccine formulation, mouse immunization, venom challenge studies, and the evaluation of protective efficacy through survival analysis, clinical scoring, serological assays, and histopathology.

Data Presentation

Table 1: Rattlesnake Venom LD50 Values in Mice

The median lethal dose (LD50) is a crucial metric for standardizing venom challenge doses. The following table summarizes LD50 values for various rattlesnake venoms administered via different routes in mice.

| Rattlesnake Species | Venom | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Crotalus atrox (Western Diamondback) | Crude | Intravenous (IV) | 3.79 | [1] |

| Crotalus atrox (Western Diamondback) | Crude | Intraperitoneal (IP) | 5.567 µg/g | [2] |

| Crotalus scutulatus (Mojave) | Crude | Intraperitoneal (IP) | 0.122 µg/g | [2] |

| Crotalus durissus terrificus (South American) | Crude | Intravenous (IV) | 0.13 | [1] |

| Crotalus simus (Neotropical) | Crude | Intravenous (IV) | 0.16 µg/g | [3] |

| Crotalus horridus horridus (Timber) | Crude | Intravenous (IV) | 6.32 | [1] |

Table 2: Experimental Design for Vaccine Efficacy Study

This table outlines a typical experimental design for assessing the efficacy of a rattlesnake vaccine in a mouse model.

| Group | Treatment | Number of Mice | Challenge Dose (e.g., 2x LD50) | Primary Endpoints |

| 1 | Rattlesnake Venom Vaccine + Adjuvant | 15 | Crotalus atrox venom | Survival rate, survival time, clinical scores, antibody titers |

| 2 | Adjuvant Only (Control) | 15 | Crotalus atrox venom | Survival rate, survival time, clinical scores, antibody titers |

| 3 | Saline (PBS) Only (Control) | 10 | Saline (PBS) | Baseline clinical scores and health monitoring |

Experimental Protocols

Venom Preparation and Detoxification

Objective: To prepare a venom solution for immunization (as a toxoid) and for challenge studies. For vaccine preparation, the venom must be detoxified to eliminate its lethal effects while preserving its immunogenicity.

Materials:

-

Lyophilized rattlesnake venom (e.g., Crotalus atrox)

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Formaldehyde (37% solution) or Glutaraldehyde (25% solution)

-

Dialysis tubing (10 kDa molecular weight cutoff)

-

Sterile filtration units (0.22 µm)

Protocol for Formaldehyde Detoxification:

-

Reconstitute lyophilized venom in sterile PBS to a concentration of 1-2 mg/mL.

-

Add formaldehyde to the venom solution to a final concentration of 0.3-1.0% (v/v).[4]

-

Incubate the mixture at room temperature for 3-10 days with gentle agitation.[4]

-

To remove the formaldehyde, dialyze the toxoid solution extensively against sterile PBS at 4°C for 48-72 hours, with several changes of PBS.

-

Sterile-filter the final toxoid solution through a 0.22 µm filter.

-

Assess the detoxification by injecting a high dose of the toxoid into a small group of mice and observing for any signs of toxicity.

Vaccine Formulation and Mouse Immunization

Objective: To immunize mice with the venom toxoid to elicit an antibody response.

Materials:

-

Detoxified venom (toxoid)

-

Adjuvant (e.g., Aluminum hydroxide, Freund's Adjuvant)

-

Sterile PBS

-

Female BALB/c or Swiss Webster mice (6-8 weeks old)

-

Syringes and needles (25-27 gauge)

Protocol:

-

Prepare the vaccine formulation by emulsifying the venom toxoid with an equal volume of adjuvant. For example, mix 50 µg of toxoid in 100 µL of PBS with 100 µL of Aluminum hydroxide adjuvant.

-

Administer a 200 µL subcutaneous (SC) or intraperitoneal (IP) injection of the vaccine formulation to each mouse.[5]

-

A typical immunization schedule consists of a primary immunization on day 0, followed by a booster immunization on day 28.[5]

-

Collect blood samples via tail vein or retro-orbital sinus before the first immunization (pre-immune serum) and 1-2 weeks after the final booster to assess antibody titers.

Venom Challenge Study

Objective: To evaluate the protective efficacy of the vaccine by challenging immunized mice with a lethal dose of venom.

Materials:

-

Immunized and control mice

-

Lyophilized rattlesnake venom

-

Sterile PBS

-

Syringes and needles

Protocol:

-

Four weeks after the final booster immunization, challenge the mice with a predetermined lethal dose of venom (e.g., 2x LD50) administered via the intraperitoneal (IP) or subcutaneous (SC) route.[6]

-

Observe the mice continuously for the first 4 hours and then at regular intervals for up to 48-72 hours.[6]

-

Record survival times and clinical signs of envenomation for each mouse.

Evaluation of Vaccine Efficacy

Objective: To determine if the vaccine significantly increases the survival rate and time of mice after venom challenge.

Procedure:

-

Record the number of surviving mice in each group at the end of the observation period (e.g., 48 hours).

-

Calculate the percentage of survival for each group.

-

Record the time of death for each non-surviving mouse.

-

Statistical analysis of survival data can be performed using Kaplan-Meier survival curves and the log-rank test.

Objective: To quantify the severity of envenomation and the protective effect of the vaccine.

Procedure:

-

At regular intervals post-challenge, score each mouse based on the clinical signs outlined in Table 3.

-

A higher score indicates more severe envenomation.

-

Compare the mean clinical scores between vaccinated and control groups over time.

Table 3: Clinical Scoring System for Rattlesnake Envenomation in Mice

| Score | Appearance | Behavior | Local Signs at Injection Site | Systemic Signs |

| 0 | Normal, well-groomed coat | Normal, active, alert | No change | Normal respiration |

| 1 | Ruffled fur | Reduced activity, mild lethargy | Mild swelling or erythema | Slightly increased respiratory rate |

| 2 | Hunched posture, piloerection | Reluctance to move, moderate lethargy | Moderate swelling, ecchymosis (bruising) | Labored breathing, mild ataxia |